4-(Diethylamino)benzoic acid
Overview
Description
4-(Diethylamino)benzoic acid is a light green fine crystalline powder . It is used as a reactant in the preparation of amides by acylation of amines using (acyl)benzotriazoles .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the use of 3-n, n-diethylaminophenol and phthalic anhydride . Another method uses potassium hydroxide, sodium hydroxide, and the corresponding aldehyde .Molecular Structure Analysis
The molecular formula of this compound is C11H15NO2 . The compound contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), 1 hydrazone, and 1 hydroxyl group .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of amides by acylation of amines using (acyl)benzotriazoles . It also plays a role in the synthesis of Schiff base 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene) hydrazide .Physical and Chemical Properties Analysis
This compound is a light green fine crystalline powder . Its molecular weight is 193.24 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 340.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Twisted Intramolecular Charge Transfer Fluorescence
A study investigated the twisted intramolecular charge transfer (TICT) of 4-(diethylamino)benzoic acid (DEABA) in solutions. DEABA's TICT behavior was compared to 4-(dimethylamino)benzoic acid (DMABA), highlighting its use in probing microenvironmental changes and quantifying alcohol concentrations in synthetic water samples (L. Jianzhong et al., 1997).
Organotin(IV) Complexes and Antibacterial Activity
Research on organotin(IV) carboxylate complexes derived from this compound demonstrated their potential in vitro antibacterial screening activity. The study synthesized and characterized these complexes, exploring their effectiveness against various bacterial strains (Yip-Foo Win et al., 2010).
Biological Activity of Oxadiazolin-Thiones
Another study focused on the synthesis and biological activity of compounds derived from this compound. The research synthesized various oxadiazolin-thiones, examining their structure and potential biological activities (F. Havaldar & Navin Khatri, 2006).
Human Metabolism and Excretion Kinetics
A 2020 study explored the metabolism and excretion kinetics of Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, closely related to this compound. This research provided insights into the compound's transformation in the human body and its excretion as various metabolites (M. Stoeckelhuber et al., 2020).
Antioxidant Activity and Molecular Docking Studies
A Schiff base derived from this compound was synthesized and evaluated for its antioxidant activity. The study extended to molecular docking calculations to understand its interaction mechanism, particularly with bovine serum albumin (BSA) (Vibha Sharma et al., 2016).
Safety and Hazards
4-(Diethylamino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of amides by acylation of amines . It’s also worth noting that a similar compound, 4-(Dimethylamino)benzoic acid, has been found to target Replicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .
Mode of Action
It is known to participate in chemical reactions as a reactant in the preparation of amides .
Biochemical Pathways
It is known that benzoic acids, which include 4-(diethylamino)benzoic acid, are building blocks of most phenolic compounds in foods . Phenolic compounds are synthesized via the shikimate and phenylpropanoid pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
Properties
IUPAC Name |
4-(diethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTUARMNSFFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063877 | |
Record name | Benzoic acid, 4-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063877 | |
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Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-28-7 | |
Record name | 4-(Diethylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5429-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Diethylamino)benzoic acid | |
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Record name | Benzoic acid, 4-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 4-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.166 | |
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Record name | 4-(Diethylamino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7YGH249XU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the coordination chemistry observed in these organotin(IV) complexes?
A: The research highlights the diverse coordination modes of 4-(diethylamino)benzoic acid with organotin(IV) ions. The carboxylate group of the acid acts as a bridge, leading to different structural motifs. For example, complex 2, {4-[N(C2H5)2]C6H4COO}2(C4H9)2Sn, exhibits a six-coordinated tin atom, while complex 4, 4-[N(C2H5)2]C6H4COO(C6H5)3Sn, shows a four-coordinated tin center [, ]. This variability in coordination geometry can significantly influence the complexes' biological activity and material properties.
Q2: How does the structure of these organotin(IV) complexes relate to their antibacterial activity?
A: The study on the in vitro antibacterial activity revealed that the diorganotin(IV) complex with methyl groups (complex 1, {4-[N(C2H5)2]C6H4COO}2(CH3)2Sn) displayed activity against all five tested bacterial strains. In contrast, complexes 2-4, bearing butyl or phenyl groups, showed limited or no activity []. This suggests that the nature of the organic groups attached to the tin atom plays a crucial role in determining the antibacterial potency of these complexes. Further research is needed to elucidate the specific mechanism of action and structure-activity relationships.
Q3: What analytical techniques were crucial in characterizing these novel compounds?
A: A combination of techniques was employed to characterize the synthesized this compound derivatives and their organotin(IV) complexes. Elemental analysis (C, H, N, and Sn) confirmed the elemental composition of the synthesized compounds [, ]. Infrared (FTIR) spectroscopy provided insights into the coordination mode of the carboxylate group, while nuclear magnetic resonance (1H, 13C, and 119Sn NMR) spectroscopy helped elucidate the structure and solution-state behavior of the complexes [, ]. These complementary techniques provide a comprehensive understanding of the chemical structure and properties of the synthesized compounds.
Q4: What future research directions are suggested by the findings on the cytotoxicity of these complexes?
A: The study revealed that the triorganotin(IV) complex (complex 4) exhibited significant cytotoxicity against human liver carcinoma cells (HepG2) compared to the diorganotin(IV) complexes []. This finding warrants further investigation into the potential anticancer activity of these organotin(IV) complexes. Future studies could focus on evaluating the in vitro and in vivo efficacy of these compounds against a broader range of cancer cell lines and exploring their mechanisms of action.
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